molecular formula C24H30FN5O2S B2968583 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide; ethanol CAS No. 1172760-10-9

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide; ethanol

Cat. No. B2968583
CAS RN: 1172760-10-9
M. Wt: 471.6
InChI Key: MXDZDUCTRZLOBK-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide; ethanol is a useful research compound. Its molecular formula is C24H30FN5O2S and its molecular weight is 471.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and pharmacological activity of pyrazole derivatives : Compounds with pyrazole and piperazine structures have been synthesized and investigated for their anti-inflammatory, analgesic, antibacterial, and antifungal activities. Some synthesized compounds showed potent anti-inflammatory activity with minimal ulcerogenic effects and moderate antimicrobial activity against tested strains (Hussain & Kaushik, 2015).
  • Antimicrobial activity of piperazine derivatives : Novel N-aryl-piperazine derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial species, as well as antifungal activity. Some compounds demonstrated potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).

Antimicrobial and Antifungal Evaluation

  • Evaluation of pyridine-thiones and nicotinamides for antimicrobial activity : A series of compounds incorporating antipyrene moiety showed significant antimicrobial and antifungal activities, suggesting their potential as pharmaceutical agents (Othman, 2013).

Pharmacological Screening

  • Pharmacological screening of benzothiazole and pyrazole analogues : These compounds were synthesized and characterized for their anti-microbial and anti-oxidant activities, indicating their relevance in developing new therapeutic agents (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013).

Advanced Synthesis and Characterization

  • Synthesis of biofilm inhibitors : A study focused on the synthesis of novel compounds with potential bacterial biofilm and MurB enzyme inhibitors, highlighting their significant antibacterial efficacies and biofilm inhibition activities, which could contribute to the development of new antibacterial strategies (Mekky & Sanad, 2020).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide;ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5OS.C2H6O/c1-16-20(21(29)28(25(16)2)17-8-4-3-5-9-17)24-22(30)27-14-12-26(13-15-27)19-11-7-6-10-18(19)23;1-2-3/h3-11H,12-15H2,1-2H3,(H,24,30);3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDZDUCTRZLOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide; ethanol

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